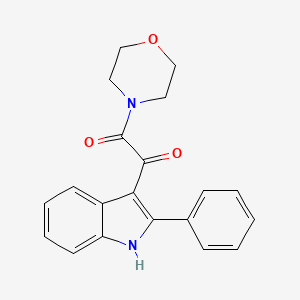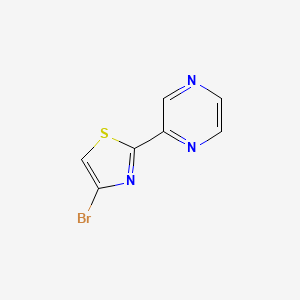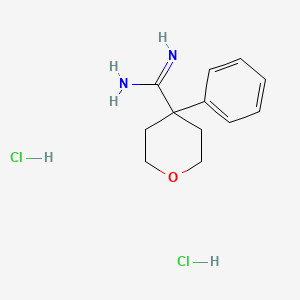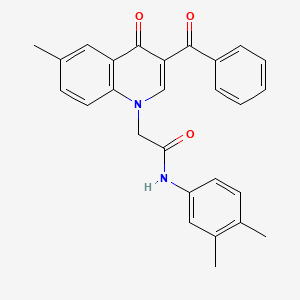![molecular formula C20H17N5O B2488796 N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide CAS No. 2034305-51-4](/img/structure/B2488796.png)
N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to the target molecule involves starting from common intermediates like 2-chloro-N-(phenyl)acetamides. These intermediates undergo reactions with other compounds, such as 1H-benzo[d]imidazole-2-thiols, leading to the formation of various derivatives, including those with antibacterial properties (Ramalingam et al., 2019).
Molecular Structure Analysis
The molecular structure of these compounds is elucidated through techniques like IR, NMR, Mass spectra, and elemental analysis. The structure often involves a backbone that includes a 1H-benzo[d]imidazol-2-yl group linked to other moieties, contributing to the compound's unique properties and reactivity.
Chemical Reactions and Properties
These compounds participate in various chemical reactions, reflecting their reactivity and chemical properties. The presence of functional groups like the 1H-benzo[d]imidazol-2-yl group and the acetamide moiety plays a crucial role in their reactivity, allowing for further functionalization and modification.
Physical Properties Analysis
The physical properties of these compounds, such as solubility and melting points, are influenced by their molecular structure. The incorporation of specific functional groups can enhance solubility in different solvents, which is critical for their application in diverse fields.
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and conditions, are determined by the structural features of these compounds. Studies involving derivatives of 1H-benzo[d]imidazol-2-yl acetamides reveal their potential as ligands for receptors and their antimicrobial activities, indicating a wide range of chemical behaviors and interactions (Duran et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
One significant application of chemical compounds closely related to N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide involves their synthesis and evaluation for antimicrobial activities. For instance, novel sulphonamide derivatives, which include structures related to the target compound, have been synthesized and shown to possess good antimicrobial properties. The synthesis process involved reacting 2-bromo-N-(phenylsulfonyl)acetamide derivatives with various nitrogen-based nucleophiles, leading to compounds with potential antimicrobial applications. Computational calculations, including HF/6-31G(d) and DFT B3LYP/6-31G(d) basis sets, supported the experimental findings and provided insights into the reactivity and potential antimicrobial efficacy of these compounds (Fahim & Ismael, 2019).
Corrosion Inhibition
Another application area is in corrosion inhibition, where derivatives of this compound, specifically 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, have been synthesized and assessed for their efficiency in preventing corrosion. These compounds were synthesized through amidation reactions and evaluated using various methods, including gravimetric analysis and standard tests in mineral oil medium. The results indicated promising inhibition efficiencies, highlighting the potential of these derivatives in corrosion prevention applications (Yıldırım & Cetin, 2008).
Antiviral Activity
Additionally, related compounds have been designed and prepared for antirhinovirus activity evaluation. The synthesis of these compounds involved starting from aminopyridine, undergoing tosylation, and subsequent treatment with appropriate acetamides. This led to the development of a novel class of inhibitors with potential antiviral properties, specifically against human rhinovirus, showcasing the relevance of these compounds in medicinal chemistry and antiviral drug development (Hamdouchi et al., 1999).
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c26-20(13-25-14-24-17-3-1-2-4-19(17)25)23-12-15-5-10-22-18(11-15)16-6-8-21-9-7-16/h1-11,14H,12-13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQRBCAVFAVUKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopropylmethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-pyrimidinecarboxylate](/img/structure/B2488714.png)
![N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2488716.png)

![3-amino-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-4-phenyl-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2488718.png)

![1-benzyl-7-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2488720.png)
![3-[(4-Benzylpiperazino)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2488721.png)
![(2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2488724.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2488726.png)


![Tert-butyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2488730.png)
![3-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2488735.png)